Physicochemical Profiling and Synthetic Utility of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
Physicochemical Profiling and Synthetic Utility of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
Structural Logic & Scaffold Significance
In modern Structure-Based Drug Design (SBDD), the strategic selection of heterocyclic building blocks dictates the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS: 89499-35-4) represents a highly privileged, multi-vector scaffold[1].
The thiophene core acts as a classical bioisostere for phenyl rings, offering enhanced lipophilicity and unique electronic properties due to the polarizable sulfur atom. The specific 2,4,5-substitution pattern provides three distinct vectors for functionalization:
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The 2-Carboxylic Acid: Serves as a primary anchor for salt-bridge formation in target binding pockets (e.g., kinase hinge regions) or as a handle for amide/ester derivatization.
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The 4-Amino Group: Acts as a hydrogen-bond donor and a nucleophilic center for acylation.
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The 5-Bromo Substituent: Functions as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) while simultaneously blocking oxidative metabolism at the highly reactive 5-position.
The formulation of this building block as a hydrobromide salt is a deliberate physicochemical choice. The electron-rich nature of the aminothiophene core makes the free base highly susceptible to premature oxidation and decarboxylation. The hydrobromide salt protonates the 4-amino group, withdrawing electron density from the ring, thereby dramatically enhancing thermodynamic stability and shelf-life[2].
Fig 1: Functional vectorization and reactivity map of the thiophene scaffold.
Core Physicochemical Profile
Understanding the baseline physicochemical parameters is non-negotiable for predicting the behavior of this compound in both synthetic workflows and biological assays. The data below summarizes the core metrics[3][4].
| Property | Value | Scientific Implication |
| CAS Number | 89499-35-4 | Unique identifier for the hydrobromide salt[1]. |
| Molecular Formula | C₅H₅Br₂NO₂S | Indicates 1:1 stoichiometry of the core to HBr[4]. |
| Molecular Weight | 302.97 g/mol | Optimal low-molecular-weight building block (Rule of 5 compliant)[3]. |
| Aqueous Solubility | Moderate (pH dependent) | The HBr salt ensures solubility in polar solvents (DMSO, DMF) and acidic aqueous media. |
| pKa (Carboxylic Acid) | ~3.5 (Estimated) | Deprotonates at physiological pH, forming a water-soluble carboxylate anion. |
| pKa (Conjugate Acid) | ~4.5 (Estimated) | The amine is protonated in acidic media, preventing nucleophilic side reactions. |
Experimental Methodology: Self-Validating Selective N-Acylation
A common challenge when utilizing amino acids like 4-amino-5-bromothiophene-2-carboxylic acid is the risk of intermolecular self-polymerization during activation. If standard coupling agents (e.g., HATU, EDC) are applied directly, the activated carboxyl group of one molecule will react with the free amino group of another.
To bypass this, we utilize the differential pKa of the functional groups via Schotten-Baumann conditions . By operating in a biphasic aqueous/organic system with a mild base, we can selectively acylate the 4-amino group while the 2-carboxylic acid remains safely deprotonated (and thus deactivated as a nucleophile) in the aqueous phase.
This protocol is designed as a self-validating system : the reaction progress is tied directly to pH changes, and the final product selectively precipitates upon acidification, serving as an intrinsic purity control.
Fig 2: Biphasic Schotten-Baumann workflow for selective N-acylation without polymerization.
Step-by-Step Protocol:
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Substrate Solubilization (In-Process Control 1): Suspend 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (1.0 eq) in a 0.5 M aqueous solution of NaHCO₃. The evolution of CO₂ gas indicates the neutralization of the HBr salt and the carboxylic acid. The solution must become completely homogenous, validating that the substrate is entirely in its water-soluble carboxylate form.
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Electrophile Introduction: Cool the aqueous solution to 0–5 °C. Dissolve the desired acid chloride (1.1 eq) in a minimal volume of anhydrous THF. Add the THF solution dropwise to the vigorously stirred aqueous phase over 15 minutes.
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Biphasic Coupling: Allow the reaction to warm to room temperature and stir for 2 hours. Causality note: The biphasic nature ensures that the highly reactive acid chloride remains primarily in the organic layer, reacting only at the interface with the nucleophilic amine, thereby minimizing aqueous hydrolysis of the electrophile.
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Validation via LC-MS: Sample the aqueous phase. LC-MS should show complete consumption of the starting mass (m/z 221 for the free base) and the appearance of the N-acylated product mass.
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Isolation via Acidification (In-Process Control 2): Slowly add 1 M HCl to the reaction mixture until the pH reaches 2.0. The N-acylated thiophene-2-carboxylic acid will selectively precipitate as a clean solid, as it is no longer soluble in water once the carboxylate is protonated. Filter, wash with cold water, and dry under vacuum.
(Note: For alternative workflows where the carboxylic acid must act as the electrophile, prior protection of the amine or the use of pre-protected derivatives like methyl 4-amino-5-bromothiophene-2-carboxylate is mandatory[5].)
Pharmacokinetic Implications in Drug Design
When incorporating the 4-amino-5-bromothiophene-2-carboxylic acid scaffold into a drug candidate, the physicochemical properties directly modulate the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
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Metabolic Shielding: Thiophenes are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly at the 5-position, which can lead to reactive epoxide intermediates and subsequent hepatotoxicity. The presence of the heavy bromine atom at the 5-position acts as a steric and electronic shield, effectively blocking this metabolic liability and increasing the compound's half-life ( t1/2 ).
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Lipophilic Efficiency (LipE): The bromine atom significantly increases the LogP of the scaffold. While this enhances membrane permeability, it must be balanced against the highly polar carboxylic acid. This zwitterionic character (depending on the derivatization of the amine) allows the scaffold to achieve excellent oral bioavailability by balancing aqueous solubility in the GI tract with sufficient lipophilicity for passive membrane diffusion.
References
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NextSDS Chemical Substance Database Title: 4-AMino-5-broMothiophene-2-carboxylic acid hydrobroMide - Chemical Substance Information Source: NextSDS URL:[Link]
